Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the acylation of 3,4-dimethylphenylacetic acid to form an intermediate, which is then reacted with thioamide and ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are alcohols or amines.
Substitution: The products depend on the substituents introduced, often resulting in various thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, which can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-phenylacetamido)-4-phenylthiazole-5-carboxylate
- Ethyl 2-(2-(4-methylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Ethyl 2-(2-(3,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
Uniqueness
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(17-8-6-5-7-9-17)24-22(28-20)23-18(25)13-16-11-10-14(2)15(3)12-16/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSPJRESVHJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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